![molecular formula C17H28N2 B14312229 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine CAS No. 109006-03-3](/img/structure/B14312229.png)
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a piperazine ring substituted with a 4-tert-butyl-2,6-dimethylphenylmethyl group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.
化学反应分析
Types of Reactions: 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
科学研究应用
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
1-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of the 4-tert-butyl-2,6-dimethylphenyl group.
1-(4-Methylphenyl)piperazine: A similar compound with a 4-methylphenyl group.
1-(4-Chlorophenyl)piperazine: A piperazine derivative with a 4-chlorophenyl group.
Uniqueness: 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine is unique due to the presence of the bulky tert-butyl group and the dimethylphenyl moiety, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
109006-03-3 |
|---|---|
分子式 |
C17H28N2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2/c1-13-10-15(17(3,4)5)11-14(2)16(13)12-19-8-6-18-7-9-19/h10-11,18H,6-9,12H2,1-5H3 |
InChI 键 |
YDHRWYRSLMFKJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1CN2CCNCC2)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



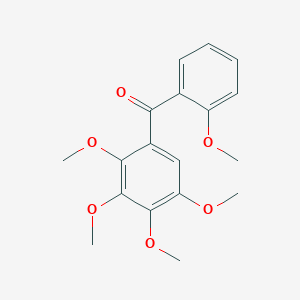
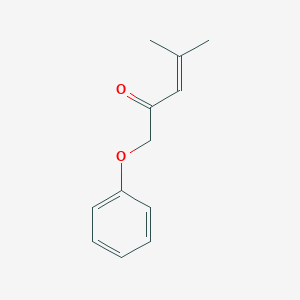

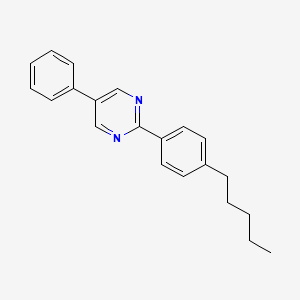
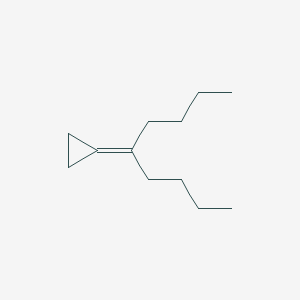
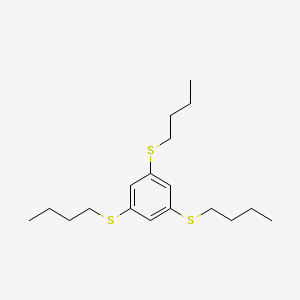
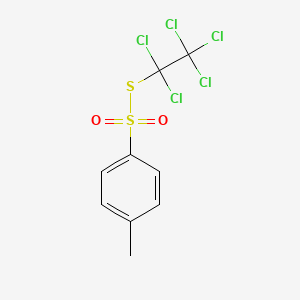
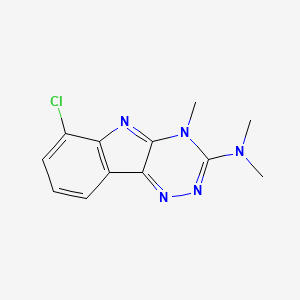
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
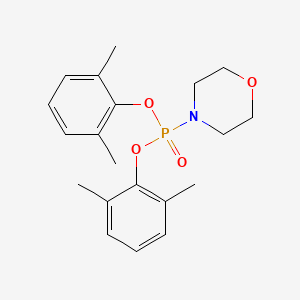
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
